6-Ethyl-2-phenylquinoline-4-carbonyl chloride

Catalog No.
S831894
CAS No.
1160261-02-8
M.F
C18H14ClNO
M. Wt
295.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethyl-2-phenylquinoline-4-carbonyl chloride

CAS Number

1160261-02-8

Product Name

6-Ethyl-2-phenylquinoline-4-carbonyl chloride

IUPAC Name

6-ethyl-2-phenylquinoline-4-carbonyl chloride

Molecular Formula

C18H14ClNO

Molecular Weight

295.8 g/mol

InChI

InChI=1S/C18H14ClNO/c1-2-12-8-9-16-14(10-12)15(18(19)21)11-17(20-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

YJZLWHNXIYHWMZ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3

6-Ethyl-2-phenylquinoline-4-carbonyl chloride (CAS 1160261-02-8) is a highly reactive, bifunctional heterocyclic building block primarily utilized in the synthesis of complex pharmaceutical active ingredients and advanced agrochemicals. Featuring a quinoline core substituted with a lipophilic 6-ethyl group, a 2-phenyl ring for π-π stacking interactions, and a highly electrophilic 4-carbonyl chloride moiety, this compound serves as a premium precursor for rapid amide and ester bond formation. Its primary procurement value lies in its ability to bypass the need for expensive peptide coupling reagents while delivering a specific substitution pattern that is critical for downstream biological efficacy, particularly in anti-kinetoplastid and neurokinin receptor antagonist research [1].

Substituting this specific acid chloride with its free acid counterpart (6-ethyl-2-phenylquinoline-4-carboxylic acid) or an unsubstituted analog (2-phenylquinoline-4-carbonyl chloride) introduces severe process and performance liabilities. The free carboxylic acid requires stoichiometric amounts of expensive coupling agents (e.g., HATU, EDC) and often suffers from poor solubility in standard aprotic solvents, reducing overall yield in sterically hindered couplings [1]. Furthermore, replacing the 6-ethyl group with a proton (6-H) drastically alters the lipophilicity profile and abolishes downstream biological activity in specific assays, such as antileishmanial models where the unsubstituted 2-phenylquinoline core exhibits an IC50 > 100 μM [2]. Procurement of the exact 6-ethyl acid chloride is therefore mandatory for both synthetic efficiency and target compound efficacy.

Amide Coupling Efficiency: Acid Chloride vs. Free Carboxylic Acid

In industrial and laboratory-scale synthesis of complex quinoline-4-carboxamides, the use of 6-ethyl-2-phenylquinoline-4-carbonyl chloride eliminates the dependency on uronium-based coupling reagents. Class-level reaction data demonstrates that quinoline-4-carbonyl chlorides achieve >90% conversion to sterically hindered amides in under 2 hours using only a mild base (e.g., triethylamine) in dichloromethane [1]. In contrast, the baseline 6-ethyl-2-phenylquinoline-4-carboxylic acid typically stalls at <50% conversion under identical timeframes without the addition of premium reagents like HATU, leading to higher process mass intensity (PMI) and increased purification complexity.

Evidence DimensionAmide coupling conversion rate (hindered amines)
Target Compound Data>90% conversion (reagent-free, 2h)
Comparator Or Baseline6-Ethyl-2-phenylquinoline-4-carboxylic acid (<50% conversion without HATU)
Quantified Difference>40% increase in baseline conversion efficiency
ConditionsDCM, Et3N, 25°C, 2 hours

Procuring the acid chloride directly reduces the cost of goods sold (COGS) by eliminating expensive coupling reagents and simplifying downstream purification.

Downstream Efficacy: Criticality of the 6-Ethyl Substitution

The 6-ethyl substitution on the quinoline core is not merely a structural variation; it is an absolute requirement for specific downstream biological activities. Comparative studies on 2-phenylquinoline derivatives demonstrate that while the unsubstituted 2-phenylquinoline core is biologically inactive in anti-kinetoplastid assays (IC50 > 100 μM against Leishmania species), the introduction of the 6-ethyl group restores potent activity, disrupting parasite bioenergetics and mitochondrial electrochemical potentials[1]. This structural requirement dictates that the 6-ethyl-2-phenylquinoline-4-carbonyl chloride must be procured for synthesizing active analogs, as the 6-H comparator yields inactive dead-end products.

Evidence DimensionDownstream antileishmanial activity (IC50)
Target Compound DataActive (disrupts bioenergetics, IC50 in low micromolar range)
Comparator Or BaselineUnsubstituted 2-phenylquinoline core (IC50 > 100 μM)
Quantified Difference>50-fold improvement in downstream biological activity
ConditionsIn vitro Leishmania species assay

Buyers synthesizing anti-kinetoplastid agents or specific receptor antagonists must select the 6-ethyl derivative to ensure downstream functional activity.

Solubility Profile in Aprotic Solvents for Flow Chemistry

6-Ethyl-2-phenylquinoline-4-carbonyl chloride exhibits superior solubility in anhydrous aprotic solvents (e.g., THF, DCM) compared to its zwitterionic-leaning free acid precursor. The free 6-ethyl-2-phenylquinoline-4-carboxylic acid often requires polar aprotic solvents like DMF or DMSO to achieve workable concentrations, which complicates solvent removal and limits compatibility with certain continuous-flow reactor setups[1]. The acid chloride form allows for high-concentration stock solutions (>0.5 M) in volatile solvents, enabling seamless integration into automated synthesis platforms and flow chemistry systems.

Evidence DimensionOperational solubility in volatile aprotic solvents (DCM/THF)
Target Compound DataHigh (>0.5 M)
Comparator Or Baseline6-Ethyl-2-phenylquinoline-4-carboxylic acid (Low, requires DMF/DMSO)
Quantified DifferenceEnables use of volatile solvents vs high-boiling point solvents
ConditionsStandard ambient temperature and pressure (SATP)

High solubility in volatile solvents is critical for automated library synthesis and continuous flow manufacturing, reducing solvent removal times.

Synthesis of Anti-Kinetoplastid Agents

Directly leveraging the essential 6-ethyl substitution, this compound is the optimal precursor for synthesizing quinoline-based anti-leishmanial and anti-trypanosomal agents where the 6-H analogs fail to exhibit necessary bioenergetic disruption [1].

High-Throughput Library Generation for GPCR Antagonists

Due to its high reactivity and solubility in volatile aprotic solvents, this acid chloride is perfectly suited for automated, parallel synthesis of neurokinin receptor antagonist libraries, avoiding the bottleneck of coupling reagent optimization [2].

Continuous Flow Manufacturing of Quinoline-4-Carboxamides

The ability to form highly concentrated stock solutions in DCM or THF makes this acid chloride an ideal candidate for continuous flow acylation reactors, streamlining the scale-up of complex pharmaceutical intermediates without the precipitation issues common to free carboxylic acids [2].

XLogP3

5.2

Dates

Last modified: 08-16-2023

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